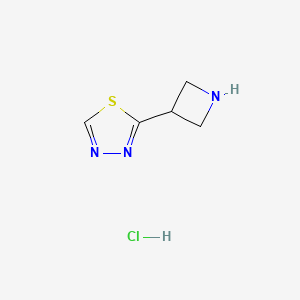
2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride is a heterocyclic compound that features both azetidine and thiadiazole rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production often employs scalable and efficient synthetic routes. For instance, the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition is a preferred method due to its high yield and simplicity . The use of environmentally friendly catalysts and reagents is also emphasized to minimize by-products and enhance sustainability .
化学反应分析
Types of Reactions
2-(Azetidin-3-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits significant biological activities, including antibacterial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(Azetidin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, altering their activity. The thiadiazole moiety can participate in redox reactions, influencing cellular processes . These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Azetidine: Known for its use in pharmaceuticals and bioactive molecules.
Thiadiazole: Exhibits a wide range of biological activities and is used in drug development.
Pyrrolidine: Another four-membered ring compound with significant biological activities.
Piperidine: A six-membered ring compound used in various pharmaceuticals.
Uniqueness
2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride is unique due to the combination of azetidine and thiadiazole rings, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
2-(azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.ClH/c1-4(2-6-1)5-8-7-3-9-5;/h3-4,6H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTLYQNZISVOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NN=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













